molecular formula C13H19NO B1599640 4-(2-Phenoxyethyl)piperidine CAS No. 347873-67-0

4-(2-Phenoxyethyl)piperidine

Cat. No.: B1599640
CAS No.: 347873-67-0
M. Wt: 205.3 g/mol
InChI Key: ZTDUIZMJYASLKV-UHFFFAOYSA-N
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Description

4-(2-Phenoxyethyl)piperidine (CAS 347873-67-0) is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This piperidine derivative is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of Alzheimer's disease. The compound features a phenoxyethyl moiety linked to a piperidine ring, a structural motif shared with known acetylcholinesterase (AChE) inhibitors . Research indicates that derivatives bearing the phenoxyethyl piperidine structure can act as potent inhibitors of acetylcholinesterase, potentially targeting both the Catalytic Anionic Site and the Peripheral Anionic Site (PAS) of the enzyme . Inhibiting AChE is a key therapeutic strategy for addressing cholinergic neurotransmission decline associated with neurodegenerative conditions . The piperidine nitrogen is crucial for binding to the while the phenoxy group can contribute to interactions with the PAS, making this core structure a valuable scaffold for developing selective AChE inhibitors . This product is intended for research purposes, such as in vitro enzyme inhibition assays, molecular docking studies, and as a synthetic intermediate for further chemical exploration. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-phenoxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-5,12,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDUIZMJYASLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449654
Record name 4-(2-phenoxyethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347873-67-0
Record name 4-(2-phenoxyethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Importance of the Phenoxyethyl Piperidine Scaffold in Medicinal Chemistry

The phenoxyethyl piperidine (B6355638) scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for drug design. The strategic importance of this particular scaffold lies in the combination of its structural features: the piperidine ring, the phenoxy group, and the flexible ethyl linker.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common feature in numerous pharmaceuticals across various therapeutic areas. Its presence can influence a compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for pharmacokinetic and pharmacodynamic properties. The phenoxyethyl linker provides a specific spatial arrangement between the aromatic and heterocyclic components, which can be crucial for optimal binding to biological targets.

Fragment-based drug design, a modern approach in medicinal chemistry, has further highlighted the value of scaffolds like phenoxyethyl piperidine. exlibrisgroup.comresearchgate.net This method involves identifying small molecular fragments that bind to a biological target and then growing or combining them to create more potent and selective lead compounds. researchgate.net The phenoxyethyl piperidine core has proven to be a successful fragment in developing compounds with a range of pharmacological activities, including antitussive, anticancer, and anticholinergic properties. exlibrisgroup.comresearchgate.net

Research has demonstrated the versatility of this scaffold in targeting a variety of receptors and enzymes. For instance, derivatives of phenoxyethyl piperidine have been investigated for their potential as selective estrogen receptor modulators (SERMs), which have applications in preventing osteoporosis. exlibrisgroup.comresearchgate.net Furthermore, modifications to this scaffold have led to the discovery of potent antagonists for the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor, which are of interest for treating neurological disorders. acs.org The ability to fine-tune the biological activity through structural modifications makes the phenoxyethyl piperidine scaffold a cornerstone in the development of novel therapeutics for conditions such as Alzheimer's disease, malaria, and cancer. exlibrisgroup.comresearchgate.net

Historical Trajectories and Milestones in Phenoxyethyl Piperidine Compound Research

Core Scaffold Synthesis and Derivatization Approaches

The fundamental structure of 4-(2-phenoxyethyl)piperidine can be assembled through several synthetic routes. A common strategy involves the reaction of a piperidine derivative with a phenoxyethyl-containing electrophile. For instance, 1-(2-chloroethyl)piperidine (B1294334) can be reacted with a phenol (B47542) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield the desired phenoxyethyl piperidine derivative. nih.gov

Another approach involves the reductive amination of a suitable ketone. For example, N-Boc-piperidin-4-one can undergo reductive amination with an appropriate aniline (B41778) derivative to form an intermediate that can be further modified to yield the target scaffold. researchgate.net

Derivatization of the core this compound structure is key to exploring its chemical space and biological activity. Modifications can be introduced at several positions, including the piperidine nitrogen, the piperidine ring itself, and the phenoxy ring.

Table 1: Examples of Derivatization Reactions on the this compound Scaffold

Reaction TypeReagents and ConditionsPosition of DerivatizationResulting Functional Group
N-AlkylationAlkyl halides (e.g., 2-chloro-N,N-dimethylethylamine), K₂CO₃, DMFPiperidine NitrogenSubstituted aminoethyl group
Aza-Michael AdditionAcrylonitrile, tert-butyl acrylatePiperidine NitrogenCyanoethyl or carboxyethyl group
Reductive AminationAldehydes (e.g., 4-(methyl(propyl)amino)benzaldehyde), sodium triacetoxyborohydridePiperidine NitrogenSubstituted benzyl (B1604629) group
Suzuki-Miyaura CouplingArylboronic acids, Palladium catalystPhenoxy Ring (if pre-functionalized with a halide)Aryl or heteroaryl group
Nucleophilic Aromatic SubstitutionVarious nucleophiles (e.g., phenols, thiophenols)Phenoxy Ring (if activated)Substituted ether or thioether

Stereoselective Synthesis and Chiral Resolution

The presence of stereocenters in derivatives of this compound necessitates methods for controlling stereochemistry, which can be critical for pharmacological activity. Stereoselective synthesis aims to produce a specific stereoisomer directly. This can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. For example, rhodium-catalyzed C-H insertion reactions using chiral ligands can generate 2-substituted piperidine analogues with high diastereoselectivity and enantioselectivity. nih.gov Another approach involves the use of chiral starting materials, such as chiral sulfinyl imines, to prepare enantiomerically enriched piperidines. nih.gov

Chiral resolution is an alternative method for separating a racemic mixture into its individual enantiomers. wikipedia.org A common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.orgresearchgate.net These diastereomeric salts often have different solubilities, allowing for their separation by crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the pure enantiomers. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers. researchgate.net

Functionalization Strategies on the Piperidine and Phenoxyethyl Moieties

Targeted modifications of both the piperidine ring and the phenoxyethyl moiety are essential for fine-tuning the properties of this compound derivatives.

Functionalization of the Piperidine Ring:

The piperidine ring offers multiple sites for functionalization. The nitrogen atom is a common site for introducing a wide variety of substituents through alkylation, acylation, and reductive amination reactions. researchgate.netnih.gov The carbon atoms of the piperidine ring can also be functionalized. For instance, C-H functionalization using rhodium catalysts can introduce substituents at the C2 or C4 positions, with the site-selectivity controlled by the choice of catalyst and protecting group on the nitrogen. nih.gov The hydrogenation of pre-existing pyridine (B92270) rings is another prevalent method for creating substituted piperidines. researchgate.net

Functionalization of the Phenoxyethyl Moiety:

The phenoxy ring is amenable to various modifications, particularly through electrophilic aromatic substitution if not already substituted. For existing derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl groups, provided a halide is present on the phenoxy ring. mdpi.com The ether linkage itself is generally stable, but the phenoxy group can be modified prior to its coupling with the piperidine-ethyl component. For example, demethylation of a methoxy-substituted phenoxy group with boron tribromide (BBr₃) can yield a hydroxyl group, which can then be further derivatized.

Analog Design and Library Generation for Structure-Activity Relationship Studies

The systematic design and synthesis of analog libraries based on the this compound scaffold are fundamental to understanding its structure-activity relationships (SAR). SAR studies aim to correlate specific structural features with biological activity, guiding the development of more potent and selective compounds. nih.gov

Analog design often involves systematically varying substituents on the piperidine ring and the phenoxy group. For example, different halogen substituents or alternative positioning of a methoxy group on the phenoxy ring can be explored to probe their effect on activity. Similarly, the nature of the substituent on the piperidine nitrogen can be altered to investigate its influence on the compound's pharmacological profile.

The generation of compound libraries can be facilitated by solid-phase synthesis techniques. acs.org For instance, a 4-(bromomethyl-phenoxy)ethyl polystyrene resin can be used as a starting point for the synthesis of a variety of derivatives. acs.org This approach allows for the rapid production of a diverse set of compounds for high-throughput screening.

Table 2: Examples of Analog Design Strategies for SAR Studies

Scaffold PositionModification StrategyRationale for SAR StudyExample Reference
Phenoxy RingIntroduction of different substituents (e.g., -CF₃, -Cl, -OCH₃)To investigate the influence of electronic and steric effects on receptor binding affinity.
Piperidine NitrogenVariation of alkyl or arylalkyl substituentsTo explore the impact of the N-substituent on potency and selectivity. nih.gov
Piperidine RingIntroduction of substituents at C2, C3, or C4 positionsTo probe the spatial requirements of the binding pocket. nih.gov
Ethyl LinkerAltering the length of the linker (e.g., from ethyl to propyl)To assess the optimal distance between the piperidine and phenoxy moieties for biological activity. mdpi.com

By systematically applying these synthetic and design strategies, researchers can effectively explore the chemical space around the this compound scaffold, leading to the discovery of novel compounds with desired therapeutic properties.

Computational Chemistry and in Silico Modeling in 4 2 Phenoxyethyl Piperidine Research

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or property descriptors of compounds with their biological activities. fiveable.me In the context of 4-(2-phenoxyethyl)piperidine and its analogs, QSAR is employed to develop mathematical models that can predict the therapeutic efficacy of newly designed molecules, thereby streamlining the drug discovery process. fiveable.me

The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure. fiveable.me By analyzing a series of related compounds, such as derivatives of the this compound scaffold, QSAR models can identify key physicochemical properties that govern their activity. These models are built using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms. fiveable.mejetir.org

Several types of molecular descriptors are considered when generating a QSAR model. nih.govsrmist.edu.in For piperidine (B6355638) derivatives, these often include:

Topological descriptors: Which describe the atomic connectivity and shape of the molecule.

Spatial descriptors: Which relate to the three-dimensional arrangement of the molecule.

Thermodynamic descriptors: Such as the heat of formation, which provides insight into the molecule's stability. nih.gov

Electronic descriptors: Which quantify the distribution of electrons within the molecule.

A statistically significant QSAR model for piperine (B192125) analogs, for instance, identified descriptors like the partial negative surface area and the area of the molecular shadow as crucial for inhibitory activity. nih.gov Such models not only predict the activity of novel compounds but also provide a deeper understanding of the molecular features essential for the desired biological effect. nih.gov

Table 1: Common Descriptors in QSAR Studies of Piperidine Derivatives

Descriptor TypeExample DescriptorRelevance
TopologicalMolecular Connectivity IndicesDescribes the size, shape, and degree of branching in the molecule.
ThermodynamicHeat of FormationRelates to the energetic stability of the compound. nih.gov
Spatial/GeometricalMolecular Shadow AreaDescribes the 3D shape and bulk of the molecule. nih.gov
ElectronicPartial Negative Surface AreaIndicates regions of the molecule likely to engage in electrostatic interactions. nih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In research involving this compound derivatives, docking is extensively used to simulate the interaction between these potential ligands and their biological targets, such as enzymes or receptors. researchgate.netnih.gov This method is crucial for predicting the binding affinity and understanding the binding mode of a compound, which are key determinants of its potential efficacy.

The process involves placing the ligand (the piperidine derivative) into the binding site of the target protein and evaluating the interaction energy for different conformations. researchgate.net Programs like AutoDockVina are commonly used for these simulations. researchgate.net The results are often expressed as a docking score or binding energy (in kcal/mol), where a more negative value typically indicates a stronger, more favorable interaction. researchgate.net For example, docking studies on phenoxyethyl piperidine derivatives targeting acetylcholinesterase (AChE) have been performed to elucidate their high affinity and inhibitory potential. researchgate.net

Characterization of Ligand-Target Interactions at Active Sites

Molecular docking not only predicts binding affinity but also provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. For derivatives of this compound, these interactions are critical for their biological function. Common interactions observed include:

Hydrogen Bonds: These occur between hydrogen bond donors and acceptors on the ligand and the protein, providing directional stability. nih.gov

Hydrophobic Interactions: Formed between nonpolar regions of the ligand and the target, these are a major driving force for binding. nih.gov

π-π Stacking: Involves the stacking of aromatic rings, such as the phenoxy group of the ligand and aromatic residues (e.g., Tryptophan, Tyrosine) in the protein. nih.gov

Cation-π Interactions: An electrostatic interaction between a cation (often a protonated nitrogen in the piperidine ring) and the electron-rich face of an aromatic ring. nih.govnih.gov

Salt Bridges: Ionic interactions between oppositely charged groups, for instance, the protonated piperidine nitrogen and an acidic residue like Aspartate or Glutamate. nih.govnih.gov

Understanding this interaction profile is essential for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance these favorable contacts and improve potency. nih.gov

Identification of Key Binding Residues and Hotspots

A direct outcome of docking and interaction analysis is the identification of specific amino acid residues within the target's active site that are crucial for ligand binding. These "hotspot" residues contribute significantly to the binding energy. For various targets studied with this compound analogs, specific key residues have been identified.

For instance, in studies targeting human acetylcholinesterase (hAChE), the protonated amine of the piperidine ring has been shown to form critical π-cation interactions with residues like Trp86, Phe338, and Tyr341. nih.gov Similarly, when targeting the sigma-1 (σ1) receptor, the piperidine nitrogen can form salt bridges with Asp126 and Glu172, and a cation-π interaction with Phe107. nih.gov The identification of these key residues provides a roadmap for optimizing ligand design to achieve higher affinity and selectivity.

Table 2: Key Binding Residues for Piperidine Derivatives at Various Targets

Target ProteinKey Interacting ResiduesPrimary Interaction Type
Acetylcholinesterase (AChE)Trp86, Phe338, Tyr341Cation-π nih.gov
Sigma-1 (σ1) ReceptorAsp126, Glu172, Phe107Salt Bridge, Cation-π nih.gov
Histamine H3 Receptor (H3R)Asp114, Tyr115, Trp402Salt Bridge, Cation-π, π-π Stacking nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations are used to study the physical movements of atoms and molecules, providing valuable information on the conformational flexibility of both the ligand and the target protein, as well as the stability of their complex. nih.govnih.gov

In the research of this compound derivatives, MD simulations are employed to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can determine if the binding pose predicted by docking is stable. nih.govresearchgate.net Low and stable RMSD values suggest a persistent and stable interaction. nih.gov

Analyze Conformational Changes: MD can reveal how the protein's conformation might change upon ligand binding, which can have functional implications. nih.gov

Evaluate Flexibility: The root-mean-square fluctuation (RMSF) is calculated for each residue to identify flexible and rigid regions of the protein-ligand complex. researchgate.netnih.gov This can highlight which parts of the ligand or protein are most dynamic during the interaction. researchgate.net

These simulations, often run for hundreds of nanoseconds, provide a more realistic representation of the biological environment and are crucial for validating docking results and gaining a deeper understanding of the binding mechanism. researchgate.netarxiv.org

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. sciengpub.ir When the 3D structure of the target is unknown, ligand-based drug design methodologies are employed. nih.govslideshare.net These methods rely on the knowledge of other molecules that are known to bind to the target.

For a scaffold like this compound, ligand-based approaches are particularly useful. They include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that a molecule must possess to be active at a specific target. This model can then be used as a 3D query to screen large compound databases for new potential hits. nih.gov

3D-QSAR: This extends the principles of QSAR into three-dimensional space, correlating the biological activity of compounds with their 3D molecular fields (e.g., steric and electrostatic fields). nih.gov

Virtual screening campaigns, guided by either the target's structure or a ligand-based pharmacophore model, have successfully identified novel and selective inhibitors based on the phenoxyethyl piperidine framework. researchgate.net These approaches significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. sciengpub.ir

In Silico ADME/Tox Prediction and Pharmacokinetic Profile Evaluation

A crucial aspect of drug development is evaluating a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. mdpi.com Performing these studies in the lab can be time-consuming and expensive. Therefore, in silico ADME/Tox prediction has become an indispensable tool for filtering drug candidates at an early stage. nih.gov

For compounds based on the this compound scaffold, various computational models and web-based tools (such as SwissADME and ProTox-III) are used to predict key pharmacokinetic and toxicological properties. researchgate.netchemjournal.kz These predictions help assess the "drug-likeness" of a molecule. researchgate.net

Key parameters evaluated include:

Lipinski's Rule of Five: A set of guidelines to evaluate if a compound has properties that would make it a likely orally active drug in humans. mdpi.com

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut. researchgate.net

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound can cross into the central nervous system, which is critical for drugs targeting the brain. researchgate.netchemjournal.kz

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes. researchgate.net

Toxicity: Models predict various toxicities, such as hepatotoxicity (liver damage), cardiotoxicity (hERG inhibition), and mutagenicity (AMES test). mdpi.com

In silico analyses have indicated that many piperidine derivatives possess favorable pharmacokinetic profiles, including good absorption and the ability to cross the blood-brain barrier, with low predicted toxicity, making them promising candidates for further development. researchgate.netchemjournal.kz

Table 3: Predicted ADME Properties for Piperidine Derivatives

ADME PropertyPrediction GoalCommon In Silico Tool
Drug-LikenessCompliance with Lipinski's Rule of FiveSwissADME researchgate.net
AbsorptionHigh GI Absorption, Caco-2 PermeabilitypkCSM, SwissADME researchgate.netmdpi.com
DistributionBlood-Brain Barrier (BBB) PenetrationSwissADME researchgate.net
MetabolismNon-inhibitor of major CYP enzymespkCSM researchgate.net
ToxicityNegative AMES test, No hERG inhibitionProTox-III, admetSAR researchgate.netresearchgate.net

Preclinical Evaluation and Pharmacological Characterization of 4 2 Phenoxyethyl Piperidine Compounds

In vitro Biological Activity Profiling and Target Selectivity

Derivatives of 4-(2-phenoxyethyl)piperidine have been shown to interact with multiple biological targets. In vitro studies have been crucial in identifying their primary mechanisms of action and selectivity profiles.

Cholinesterase Inhibition A significant area of investigation for phenoxyethyl piperidine (B6355638) derivatives has been their potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's. nih.gov One such derivative, compound 7c, was identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Further studies on a series of phenoxyethyl piperidine and morpholine (B109124) derivatives revealed that the piperidine moiety is important for activity against electric eel AChE (eeAChE). researchgate.net For instance, compound 5c was found to be a highly selective inhibitor of eeAChE, with no significant inhibition of equine BuChE (eqBuChE) at concentrations up to 100 µM. nih.gov Molecular modeling suggests these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. researchgate.netnih.gov

CompoundTarget EnzymeIC₅₀ (µM)Selectivity
Compound 5c eeAChE0.5 - 71.7 (range for series)Selective for AChE over BuChE nih.gov
Compound 7c eqBuChE2.5 ± 0.6Dual Inhibitor nih.govresearchgate.net
ADS031 eeAChE1.537-

NMDA Receptor Antagonism A structure-based screening identified N-(2-phenoxyethyl)-4-benzylpiperidine (compound 8) as a novel N-methyl-D-aspartate (NMDA) receptor antagonist with high selectivity for the NR1/2B subunit combination. nih.gov Optimization of this lead compound led to the development of 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (compound 10e), which demonstrated significantly increased potency. nih.gov

CompoundTarget ReceptorIC₅₀ (µM)
Compound 8 NR1/2B0.63 nih.gov
Compound 10a NR1A/2B0.025 nih.gov

Other Biological Activities The versatility of the piperidine scaffold has led to the exploration of other therapeutic areas. Certain derivatives have been investigated for their analgesic and antiplatelet activities. nih.gov For example, compound PD5, a derivative of 4-(4'-bromophenyl)-4-piperidinol, was identified as a potent inhibitor of platelet aggregation. nih.govresearchgate.net Other research has uncovered diaryl amino piperidines as potent delta opioid receptor agonists and N-(piperidine-4-yl)benzamides as potential antitumor agents. nih.govresearchgate.net

Pharmacokinetic (PK) Assessment: Absorption, Distribution, Metabolism, Excretion Aspects

The pharmacokinetic properties of this compound derivatives are critical for their development as therapeutic agents. While comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) data for a single archetypal compound is not fully detailed, studies on related structures provide valuable insights.

Generally, drugs containing a 4-aminopiperidine (B84694) moiety, a structure related to the phenoxyethyl piperidines, are known to have moderate to high clearance based on human liver microsomal studies. nih.gov This suggests that compounds based on the this compound scaffold may also be subject to significant first-pass metabolism. An in vivo evaluation of a 4-oxypiperidine ether derivative, ADS003, showed its ability to affect brain neurotransmitter systems, which implies that it can cross the blood-brain barrier, a crucial characteristic for centrally acting drugs. nih.gov Conversely, some piperidine series have been hampered by high clearance in mouse liver microsomes, presenting a challenge for achieving suitable in vivo exposure. dndi.org

Metabolite Identification and Metabolic Pathway Elucidation

The metabolic fate of piperidine-containing compounds is often governed by cytochrome P450 (CYP) enzymes. For therapeutic agents featuring a 4-aminopiperidine structure, N-dealkylation is a primary metabolic pathway, frequently catalyzed by the CYP3A4 isoform. nih.gov This suggests that the bond between the piperidine nitrogen and the phenoxyethyl group is a potential site of metabolic cleavage for this class of compounds.

Another plausible metabolic route is the modification of the phenoxy group itself. Studies on related phenylpiperazine compounds have shown that O-demethylation is a major metabolic step, predominantly carried out by the polymorphically expressed CYP2D6 enzyme. nih.gov By extension, hydroxylation of the phenoxy ring is a likely metabolic transformation for this compound derivatives. Other potential metabolic pathways include hydroxylation at various positions on the piperidine ring. The identification of such "metabolic soft spots" is a key step in drug design to create more stable and effective compounds. chemrxiv.org

Safety Pharmacology and Toxicity Assessments (In vitro and in vivo)

Early assessment of safety and toxicity is fundamental in preclinical drug development. For the broader class of piperidine derivatives, general toxicity information is available. Piperidine itself is classified as a hazardous substance, known to be harmful if swallowed and toxic upon skin contact or inhalation. sigmaaldrich.com It can cause severe skin burns and eye damage. carlroth.com

In vivo Pharmacodynamic (PD) Studies in Disease Models

Pharmacodynamic studies are conducted to understand how a compound affects the body. For this compound derivatives, these studies have confirmed that in vitro activity translates to physiological effects in living systems.

The cholinesterase inhibitor, compound 7c, was shown to act as a central AChE inhibitor in a rat model. nih.gov Its administration led to a reduction in the increased AChE levels observed in the hippocampus of rats in a chemically-induced dementia model. nih.gov In a different therapeutic area, the NMDA receptor antagonist compound 10e demonstrated clear pharmacodynamic effects in a mouse maximal electroshock (MES) assay, a common screening model for anticonvulsant activity. nih.gov Furthermore, ex vivo models have demonstrated the analgesic potential of certain piperidine derivatives, which showed significant effects against pain mediators. nih.govresearchgate.net

Efficacy Validation in Relevant Animal Models

The ultimate preclinical test for a potential therapeutic agent is the demonstration of efficacy in an animal model that mimics a human disease. Several derivatives of this compound have shown such efficacy.

The cholinesterase inhibitor, compound 7c, was able to reverse impairments in passive avoidance memory in a streptozotocin (B1681764) (STZ)-induced rat model of dementia. nih.gov This finding suggests its potential therapeutic value in addressing the cognitive deficits associated with Alzheimer's disease. nih.gov Similarly, the NMDA receptor antagonist, compound 10b, a close analog of 10e, showed potent activity in the MES anticonvulsant model with an ED₅₀ of 0.7 mg/kg after intravenous administration. nih.gov In the field of pain research, a series of phenolic diaryl amino piperidines demonstrated in vivo anti-nociceptive activity in rodent models, highlighting the potential of this structural class to provide a novel mechanism for pain relief. nih.gov

Analytical and Characterization Methodologies for 4 2 Phenoxyethyl Piperidine

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-(2-Phenoxyethyl)piperidine by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the piperidine (B6355638) ring, the phenoxy group, and the ethyl bridge. Key expected absorptions include:

N-H Stretching: A moderate band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine of the piperidine ring.

C-H Stretching: Bands for aromatic C-H bonds appear above 3000 cm⁻¹, while those for aliphatic C-H bonds (in the piperidine and ethyl groups) appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-O-C Stretching: A strong, characteristic band for the aryl-alkyl ether linkage is expected in the 1200-1250 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives insights into the chemical environment of each hydrogen atom. For this compound, the spectrum would show distinct signals for the aromatic protons of the phenoxy group (typically between δ 6.8-7.4 ppm), the methylene (B1212753) protons of the ethyl bridge (-O-CH₂-CH₂-, expected in the δ 2.5-4.5 ppm range), and the protons on the piperidine ring, which would appear as complex, overlapping multiplets in the upfield region (δ 1.5-3.5 ppm). chemicalbook.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show signals for the aromatic carbons (δ 110-160 ppm), the carbons of the ethyl bridge (δ 60-70 ppm for the O-CH₂ and δ 30-40 ppm for the adjacent CH₂), and the carbons of the piperidine ring (δ 25-55 ppm). researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula: C₁₃H₁₉NO), high-resolution mass spectrometry (HRMS) would confirm its exact mass. uni.lu Electrospray ionization (ESI) is a common technique used for piperidine compounds. nih.gov The fragmentation pattern can also provide structural information, with common fragmentation pathways including cleavage of the bond between the ethyl group and the piperidine ring or the ether linkage. Predicted mass-to-charge ratios (m/z) for various adducts of the compound are well-established. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts. uni.lu
Adduct TypePredicted m/z
[M+H]⁺206.15395
[M+Na]⁺228.13589
[M+K]⁺244.10983
[M+NH₄]⁺223.18049

Chromatographic Methods for Purity Analysis and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of piperidine derivatives. nih.gov A typical system would employ a C18 stationary phase column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile. nih.govptfarm.pl Detection is commonly achieved using an ultraviolet (UV) detector, as the phenoxy group acts as a chromophore, absorbing light typically around 254 nm. google.com This method can effectively separate the main compound from synthesis-related impurities or degradation products, allowing for accurate purity assessment and quantification. researcher.life

Gas Chromatography (GC): Gas chromatography is another viable technique for purity analysis, particularly for identifying volatile or semi-volatile impurities. The sample is vaporized and passed through a capillary column (e.g., DB-5). google.com A Flame Ionization Detector (FID) is typically used for detection due to its sensitivity to organic compounds. google.com Headspace GC can be specifically employed to detect residual volatile impurities.

Table 2: Typical Chromatographic Conditions for Analysis of Piperidine-Related Compounds.
TechniqueColumnMobile Phase / Carrier GasDetectorReference
RP-HPLCInertsil C18 (250 x 4.6 mm)Acetonitrile / Water with 0.1% Phosphoric AcidUV nih.gov
GCAgilent DB-5 (30m x 0.53mm)High Purity NitrogenFID google.com

Crystallographic Studies for Solid-State Characterization

While specific crystallographic data for this compound is not widely published, studies on analogous 4-substituted piperidine derivatives provide a strong basis for predicting its solid-state structure. researchgate.net

Conformation: The piperidine ring is expected to adopt a stable chair conformation. researchgate.net

Substituent Position: To minimize steric hindrance, the bulky 4-(2-phenoxyethyl) substituent would preferentially occupy the more thermodynamically stable equatorial position on the chair conformer. researchgate.net

Crystal Packing: The analysis would also reveal how the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding involving the piperidine N-H group, which can form networks with anions if analyzed as a salt (e.g., hydrochloride). researchgate.net

The data obtained from such a study would include the crystal system (e.g., orthorhombic), space group, and precise unit cell dimensions. researchgate.net

Intellectual Property Landscape and Commercialization Insights for Phenoxyethyl Piperidine Derivatives

Patent Landscape Analysis and Strategic Positioning

The patent landscape for phenoxyethyl piperidine (B6355638) derivatives reveals a focused effort on developing modulators for the central nervous system (CNS) and other specific therapeutic areas. pmarketresearch.comresearchgate.net Pharmaceutical companies strategically file patents to protect not only the active pharmaceutical ingredient (API) but also its various forms, formulations, and manufacturing processes, thereby creating a multi-layered defense against generic competition. nih.gov

Key players in this space have secured patents covering a range of structural modifications to the core phenoxyethyl piperidine scaffold. These patents often claim broad Markush structures, encompassing numerous potential substitutions to maximize the protective scope. The strategic positioning of these patents typically revolves around demonstrating novel utility, improved efficacy, or enhanced pharmacokinetic profiles for specific disease indications. For instance, patents may focus on derivatives designed as neuroprotective agents for degenerative CNS diseases or as specific enzyme inhibitors. unifiedpatents.com

Below is a table summarizing representative patents in this chemical space, illustrating the strategic focus of different assignees.

Patent / Application NumberAssigneeTherapeutic Focus / Claimed UtilityKey Structural Features Claimed
NZ701933AEli Lilly and CompanyNot specified, compounds for human necessities, medical/veterinary science. google.comCore phenoxyethyl piperidine structure with various substitutions. google.com
US8962659B2Eli Lilly and CompanyCompounds for pharmaceutical use, specific formula provided. google.comDefines specific substitutions on the piperidine and phenoxy rings. google.com
US-5968955-ANot SpecifiedDisubstituted piperidine derivatives as selective neuroprotective agents for CNS diseases. unifiedpatents.comClaims derivatives with substitutions at the 4-position of the piperidine ring. unifiedpatents.com

Freedom-to-Operate Considerations in Drug Development

A Freedom-to-Operate (FTO) analysis is a critical due diligence process in drug development that assesses whether a planned product, process, or service is at risk of infringing on the intellectual property rights of third parties. scienceopen.comdrugpatentwatch.com For companies developing drugs based on the 4-(2-Phenoxyethyl)piperidine scaffold, conducting an FTO analysis at the earliest meaningful stage is essential to mitigate legal risks and avoid costly litigation. scienceopen.comdrugpatentwatch.com

The primary objective of an FTO analysis is to identify existing patents whose claims could potentially cover the new drug candidate, its synthesis method, formulation, or therapeutic use. scienceopen.com This analysis is particularly complex in crowded fields like CNS drug development, where numerous patents on similar scaffolds may exist. pmarketresearch.com The process involves a thorough search of patent literature and a legal opinion on potential infringement. wipo.int

If an FTO analysis reveals blocking patents, a company has several strategic options:

Licensing: Obtaining a license from the patent holder to use the technology. wipo.int

Patent Purchase: Acquiring the patent outright to gain full control. wipo.int

Inventing Around: Modifying the product or process to circumvent the patent's claims. This could involve altering the chemical structure of the phenoxyethyl piperidine derivative to fall outside the scope of existing patents. wipo.int

Challenging the Patent: Attempting to invalidate the blocking patent through legal proceedings.

The FTO process is not a one-time event but a continuous activity that should be revisited throughout the drug development lifecycle as the patent landscape evolves. drugpatentwatch.com

FTO Analysis StageKey ObjectivesPotential Actions
Early R&D (Feasibility) Identify major patent roadblocks for the core scaffold and therapeutic target. drugpatentwatch.com"Design around" blocking patents; shift research focus; initiate early licensing discussions. wipo.int
Lead Optimization Analyze patents covering specific chemical modifications and synthetic routes.Select candidates with the clearest IP path; file provisional patents on novel derivatives.
Pre-Clinical/Clinical Evaluate patents related to formulation, drug delivery, and specific medical uses. nih.govDevelop non-infringing formulations; secure licenses for necessary technologies. wipo.int
Pre-Launch Final confirmation of FTO in target commercial markets.Finalize legal opinions; prepare for potential litigation.

Emerging Patent Trends and Innovation Hotspots

Recent patenting activity and research highlight specific innovation hotspots for phenoxyethyl piperidine derivatives, particularly in the realm of neurodegenerative diseases like Alzheimer's. researchgate.net A significant trend is the design of these derivatives as dual-target inhibitors, enhancing their therapeutic potential. researchgate.netnih.gov

One major innovation hotspot is the development of phenoxyethyl piperidine derivatives as inhibitors of cholinesterases, specifically targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase (AChE) enzyme. researchgate.netnih.govscispace.com This dual inhibition is believed to be a promising strategy for treating Alzheimer's disease. researchgate.net Research has shown that specific structural modifications, such as adding vinyl nitrile groups to the phenoxy ring, can confer high selectivity for AChE inhibition. scispace.com

Another emerging trend is the use of advanced computational methods, such as molecular dynamics (MD) simulations, to guide the design of new derivatives. researchgate.netnih.gov These in-silico techniques help researchers understand the binding interactions between the compound and its biological target, allowing for the rational design of more potent and selective inhibitors. researchgate.net For example, MD simulations have elucidated how the piperidine segment interacts with key residues in the CAS of AChE, providing insights for future drug design. researchgate.net

Emerging TrendDescriptionTherapeutic Target / Application
Dual-Site Inhibition Designing molecules to interact with both the CAS and PAS of cholinesterases. researchgate.netnih.govAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) for Alzheimer's Disease. researchgate.net
Structure-Activity Relationship (SAR) Studies Systematic modification of the phenoxyethyl piperidine scaffold to optimize potency and selectivity. scispace.comSelective inhibition of AChE over BuChE. nih.govscispace.com
Computational Drug Design Use of molecular dynamics and in-silico modeling to predict binding affinity and guide synthesis. researchgate.netOptimization of ligand-receptor interactions for enhanced inhibitory activity. researchgate.net
Multifunctional Therapeutics Exploring derivatives that offer additional benefits beyond cholinesterase inhibition, such as targeting β-amyloid aggregation. researchgate.netAlzheimer's Disease and other neurodegenerative disorders. researchgate.net

Regulatory Affairs and Development Pathways

The development and commercialization of drugs derived from this compound are governed by stringent regulatory frameworks enforced by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pmarketresearch.com Adherence to these regulations is mandatory and significantly influences development timelines, costs, and market access. pmarketresearch.com

A critical regulatory requirement is compliance with Current Good Manufacturing Practice (cGMP) guidelines. The FDA's cGMP mandates strict quality control over the manufacturing process, requiring the use of advanced analytical methods to profile impurities and ensure the consistency and purity of the final API. pmarketresearch.com Compliance with cGMP can increase production costs by a significant margin compared to non-regulated markets. pmarketresearch.com

In Europe, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation presents another hurdle. For novel derivatives produced in quantities over one tonne per year, companies must provide extensive toxico-pharmacological data, a process that can be costly and has led some manufacturers to abandon the development of certain patented piperidine-based candidates. pmarketresearch.com

Despite these challenges, regulatory incentives can accelerate the development pathway. Programs like the FDA's Fast-Track and Priority Review designations can shorten the approval timeline for drugs that address unmet medical needs in serious conditions. pmarketresearch.com Given the growing pipeline of CNS drugs, where piperidine-based molecules are well-represented, these accelerated pathways are a key strategic consideration for developers. pmarketresearch.com

Regulatory AspectGoverning Body / RegulationImplication for Development
Manufacturing Quality FDA - Current Good Manufacturing Practice (cGMP)Mandates stringent quality control and impurity profiling, increasing production costs. pmarketresearch.com
Chemical Safety (EU) European Union - REACH RegulationRequires costly submission of detailed toxicological data for novel substances produced at scale. pmarketresearch.com
Accelerated Approval FDA - Fast Track, Priority Review, Orphan Drug DesignationsCan significantly reduce the time to market for drugs targeting serious or rare diseases. pmarketresearch.com
Market Growth Driver Global Regulatory ApprovalsIncreased R&D in areas like neurodegenerative diseases, driven by regulatory support, fuels demand for high-purity piperidine scaffolds. pmarketresearch.com

Translational Perspectives and Future Research Directions

Bridging Preclinical Findings to Clinical Applications

The successful translation of preclinical data into clinical efficacy is the cornerstone of drug development. For derivatives of 4-(2-Phenoxyethyl)piperidine, preclinical studies have identified promising activities, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists and cholinesterase inhibitors. nih.govresearchgate.net

A key example is the optimization of N-(2-phenoxyethyl)-4-benzylpiperidine, a lead compound identified for its high selectivity for the NR1/2B NMDA receptor subtype. nih.gov Preclinical evaluation in Xenopus oocytes and rodent models demonstrated how structural modifications could enhance potency and in vivo activity. Progressive changes, such as adding hydroxyl and methyl groups to the core structure, led to compound 10e (Co 101244/PD 174494) , which showed an optimized pharmacological profile with potent anticonvulsant activity and reduced side effect liability. nih.gov

Bridging these findings to clinical applications involves several critical steps:

Pharmacokinetic and Metabolic Profiling: Extensive studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) of these compounds in animal models that closely mimic human physiology. This helps predict their behavior in humans.

Advanced Preclinical Models: Moving beyond simple cellular assays to more complex models, such as patient-derived cell lines, organoids, or sophisticated animal models of neurodegenerative diseases, can provide more predictive data on efficacy.

Biomarker Identification: Identifying and validating biomarkers that can track the drug's effect on its target (e.g., NMDA receptor occupancy via imaging) and on disease progression is crucial for designing efficient and informative early-phase clinical trials.

Table 1: Preclinical Activity of Selected N-(2-Phenoxyethyl)piperidine Derivatives nih.gov
CompoundModificationNR1A/2B IC50 (μM)MES ED50 (mg/kg iv)
N-(2-phenoxyethyl)-4-benzylpiperidine (8)Parent Compound0.632.1
10ap-OH on phenoxy ring0.025N/A
10bp-Me on benzyl (B1604629) ringN/A0.7
10e (Co 101244/PD 174494)4-OH on piperidine (B6355638), p-OH on phenoxy, p-Me on benzyl0.0481.1

Identification of Unmet Medical Needs and Novel Therapeutic Indications

Unmet medical needs refer to conditions where current therapies are non-existent, inadequate, or associated with significant limitations. nih.gov The known mechanisms of action for this compound derivatives align with several areas of high unmet need, particularly in neurology and oncology.

Neurodegenerative Diseases: Conditions like Alzheimer's disease and Parkinson's disease continue to lack effective disease-modifying treatments. The dual functions of some phenoxyethyl piperidine derivatives as both NMDA receptor antagonists and cholinesterase inhibitors make them highly relevant. nih.govresearchgate.netnih.govnih.gov NMDA receptor overactivation is implicated in excitotoxic neuronal damage, while cholinesterase inhibition addresses the symptomatic decline in acetylcholine (B1216132) levels, a hallmark of Alzheimer's. researchgate.netnih.gov The development of agents that can simultaneously target both pathways represents a significant therapeutic opportunity.

Treatment-Resistant Depression and Neuropathic Pain: There is a substantial patient population that does not respond to existing treatments for depression and chronic pain. iqvia.com NMDA receptor modulation is a clinically validated strategy for these conditions, suggesting a potential therapeutic indication for potent and selective NR1/2B antagonists derived from the this compound scaffold.

Oncology: The piperidine moiety is a core component of many anticancer agents. encyclopedia.pubnih.gov For instance, certain piperidine derivatives have shown antiproliferative effects in prostate and lung cancer cell lines. nih.govresearchgate.net While research on the this compound structure itself in cancer is less mature, its versatility allows for modifications to target cancer-specific pathways, such as kinase inhibition or cell cycle regulation. researchgate.netresearchgate.net

Table 2: Potential Therapeutic Indications and Unmet Needs
Therapeutic AreaPotential IndicationUnmet Medical NeedRelevant Mechanism
NeurologyAlzheimer's DiseaseLack of disease-modifying therapies; need for improved symptomatic control. NMDA Receptor Antagonism, Cholinesterase Inhibition. nih.govresearchgate.net
PsychiatryTreatment-Resistant DepressionA significant portion of patients do not respond to standard antidepressants. iqvia.comNMDA Receptor Modulation. nih.gov
Pain ManagementNeuropathic PainInadequate efficacy and side effects of current analgesics.NMDA Receptor Antagonism.
OncologyProstate, Lung CancerNeed for novel agents to overcome resistance and improve outcomes. nih.govAntiproliferative activity, Kinase Inhibition. nih.govresearchgate.net

Development of Advanced Delivery Systems and Formulations

A significant hurdle for CNS-active compounds is the blood-brain barrier (BBB), which restricts the entry of most molecules into the brain. mdpi.com The development of advanced drug delivery systems is critical to enhance the therapeutic potential of this compound derivatives for neurological indications.

Nanoparticle-Based Systems: Encapsulating the drug in nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, can improve its stability, and pharmacokinetic profile, and facilitate transport across the BBB. nih.govastrazeneca.com Surface modification of these nanoparticles with specific ligands (e.g., transferrin receptor antibodies) can further enable targeted delivery to brain tissue. mdpi.comastrazeneca.com

Prodrug Strategies: A prodrug is an inactive form of a drug that is converted to the active form in the body. Designing a more lipophilic, BBB-permeable prodrug of a this compound derivative that is subsequently cleaved by brain-specific enzymes could concentrate the active compound at its site of action.

Controlled-Release Formulations: For chronic conditions like Alzheimer's or neuropathic pain, formulations that provide sustained and controlled release of the drug are desirable. This could involve long-acting injectables or implantable devices that maintain therapeutic drug concentrations over extended periods, improving patient compliance. pci.com

Interdisciplinary Research Collaborations and Data Sharing Initiatives

The complexity of developing drugs for CNS disorders necessitates a highly collaborative approach. altasciences.com Progress with compounds like this compound will depend on robust partnerships between medicinal chemists, pharmacologists, toxicologists, and clinicians.

Public-Private Partnerships: Collaborations between academic research institutions, pharmaceutical companies, and government agencies can pool resources, expertise, and risk. Such partnerships are vital for advancing compounds through the expensive and high-failure stages of preclinical and clinical development. nih.gov

Data Sharing Platforms: Open science initiatives and data-sharing platforms can accelerate research by allowing scientists to learn from both successful and failed experiments, reducing redundancy and fostering innovation. nih.gov Sharing preclinical data on compound libraries, screening results, and ADME/toxicology profiles can help the broader scientific community identify new therapeutic opportunities and overcome common challenges. nih.govnih.gov The development of novel CNS therapies can be reinvigorated by data sharing, especially in therapeutic areas that may have been deprioritized by individual companies. nih.gov

Emerging Technologies and Methodological Advancements

Future research on this compound will be significantly influenced by emerging technologies that are transforming drug discovery and development.

Artificial Intelligence (AI) and Machine Learning: AI-driven molecular modeling can predict the properties of novel this compound derivatives, optimizing them for potency, selectivity, and drug-like properties before they are synthesized. pmarketresearch.com This computational approach can dramatically accelerate the design-make-test-analyze cycle.

Advanced Synthesis Methods: Innovations in synthetic chemistry, such as combining biocatalytic oxidation with radical cross-coupling, offer streamlined, cost-effective ways to create complex, three-dimensional piperidine molecules. rice.edunews-medical.net These modular approaches can rapidly generate diverse libraries of this compound analogs for screening. news-medical.net

Cryo-Electron Microscopy (Cryo-EM): This technology allows for the high-resolution structural determination of drug targets like the NMDA receptor. Visualizing how a this compound derivative binds to its receptor at an atomic level provides invaluable insights for structure-based drug design, enabling the rational engineering of more potent and selective molecules.

Digital Health Technologies: The use of digital biomarkers, such as data from wearables or smartphone apps, can provide more sensitive and real-world measures of disease progression and treatment response in CNS clinical trials. iqvia.com This can lead to more efficient trials and a better understanding of a drug's true clinical impact.

Q & A

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • Answer :
  • DFT Calculations : Model transition states for SN2 reactions or cyclization pathways.
  • MD Simulations : Predict solvent effects on reaction kinetics.
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.